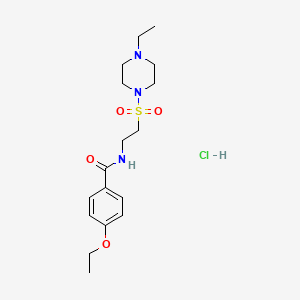

![molecular formula C26H31FN2O3S B3003967 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892770-71-7](/img/structure/B3003967.png)

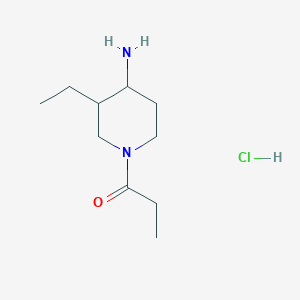

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

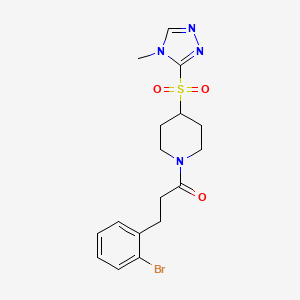

“7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C24H27FN2O3S and a molecular weight of 442.55. It is a modified derivative of the fluoroquinolone series .

Synthesis Analysis

The compound has been synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile as solvent . The total yield was 37% .Molecular Structure Analysis

The chemical structure of the compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .Chemical Reactions Analysis

The compound was found to be the N-substituted regioisomer of besifloxacin . The 1H-NMR spectrum of the compound showed a doublet located at δ 6.20 ppm (J = 9.1 Hz) which was assigned to the one H-11 proton of -NH- .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Related Compounds : Zhengjun Xia et al. (2013) reported the synthesis of a related compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, as a regioisomer of besifloxacin. The synthesis involved reacting certain precursors in acetonitrile and the structure was confirmed using NMR and mass spectrometry data (Xia, Chen, & Yu, 2013).

Molecular Structure Analysis : S. Ohba et al. (2012) studied the molecular structure of 4-fluoroisoquinoline-5-sulfonyl derivatives. They examined the steric effects and intramolecular hydrogen bonding in these compounds, contributing to our understanding of the molecular dynamics and interactions of similar fluoroquinolone compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Biological and Pharmacological Screening

Antimicrobial Activity : Snehal Patel et al. (2009) synthesized various fluoro-substituted benzothiazoles, including compounds structurally similar to the one . These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The identity of compounds was confirmed through spectral data, providing insights into their potential biological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antibacterial Applications : A study by Y. Kuramoto et al. (2003) focused on fluoroquinolones with novel N-1 substituents. Among the synthesized compounds, some exhibited potent antibacterial activities against a range of bacteria. The study's structure-activity relationship analysis contributes to understanding the antibacterial potential of similar compounds (Kuramoto et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

7-(azepan-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-3-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIDSEHHJHBVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

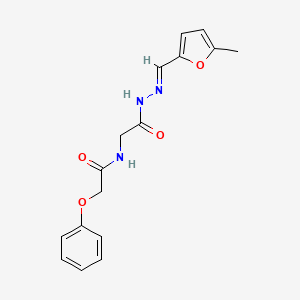

methanone](/img/structure/B3003890.png)

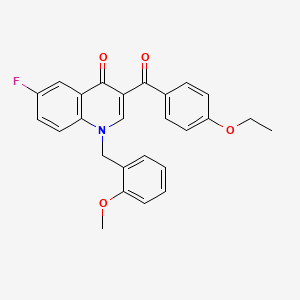

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)

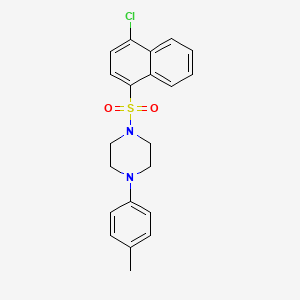

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)